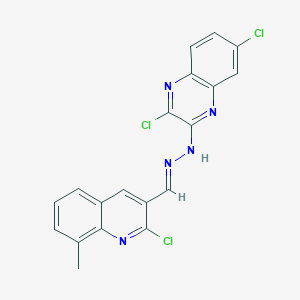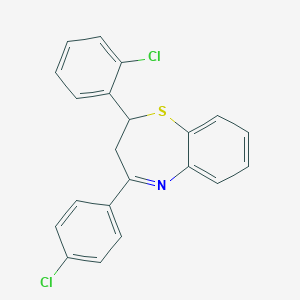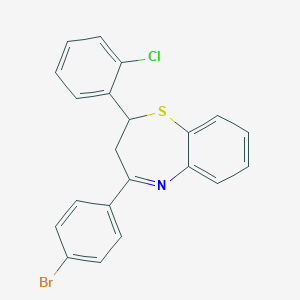
6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one exhibits anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to have antioxidant properties and to promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential as a lead compound for the development of new drugs with anti-inflammatory, anti-tumor, and anti-microbial activities. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one include further studies to fully understand its mechanism of action and potential side effects. Additionally, there is potential for the development of new drugs based on this compound for the treatment of a range of diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminobenzoic acid with benzaldehyde and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methyl anthranilate and acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
The compound 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Formule moléculaire |
C24H19N3O3 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
6-(3-benzyl-4-oxophthalazin-1-yl)-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H19N3O3/c1-26-20-13-17(11-12-21(20)30-15-22(26)28)23-18-9-5-6-10-19(18)24(29)27(25-23)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3 |
Clé InChI |
KFGJTSFYNRDGDH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5 |
SMILES canonique |
CN1C(=O)COC2=C1C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)

